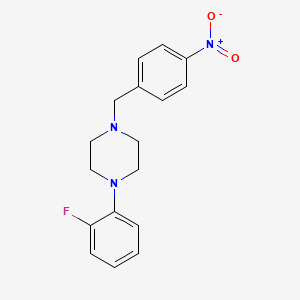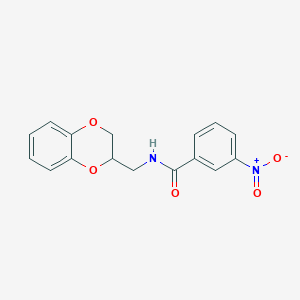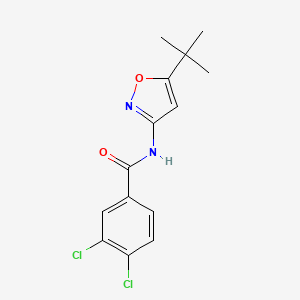
N-1-naphthyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as NNPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. NNPT belongs to the class of piperazine derivatives, which are known to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of NNPT is not fully understood. However, several studies have suggested that NNPT exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. NNPT has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer cell invasion and metastasis. It has also been reported to inhibit the activity of human immunodeficiency virus (HIV) integrase, which is essential for viral replication.
Biochemical and Physiological Effects:
NNPT has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. NNPT has also been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NNPT has several advantages for laboratory experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological properties. However, NNPT also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. Furthermore, NNPT can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on NNPT. One potential direction is to study the structure-activity relationship (SAR) of NNPT and its derivatives. This can help in identifying more potent analogs of NNPT with improved pharmacological properties. Another potential direction is to study the pharmacokinetics and pharmacodynamics of NNPT in vivo. This can help in understanding the absorption, distribution, metabolism, and excretion of NNPT in the body. Furthermore, NNPT can be studied for its potential use in combination therapy with other anticancer drugs or antibiotics. This can help in improving the efficacy and reducing the toxicity of existing drugs.
Métodos De Síntesis
NNPT can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 1-naphthylamine, 4-nitrobenzaldehyde, and thiourea in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesized NNPT can be further purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
NNPT has been extensively studied for its potential pharmacological properties. Several studies have reported that NNPT exhibits potent anticancer, antimicrobial, and antiviral activities. NNPT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, NNPT has been shown to inhibit the replication of the influenza virus.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-4-(4-nitrophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-25(27)18-10-8-17(9-11-18)23-12-14-24(15-13-23)21(28)22-20-7-3-5-16-4-1-2-6-19(16)20/h1-11H,12-15H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACPGPQEQVFMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)
![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B4881212.png)

![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)
![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)
![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cycloheptyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4881243.png)





![methyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4881297.png)